![molecular formula C11H22F2N2O2 B2693694 tert-butyl N-{2-[(2,2-difluoroethyl)(methyl)amino]ethyl}-N-methylcarbamate CAS No. 1803592-43-9](/img/structure/B2693694.png)

tert-butyl N-{2-[(2,2-difluoroethyl)(methyl)amino]ethyl}-N-methylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

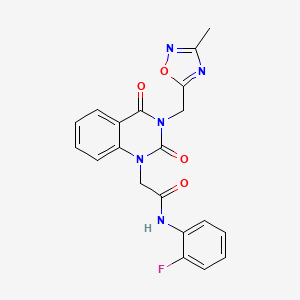

“tert-butyl N-{2-[(2,2-difluoroethyl)(methyl)amino]ethyl}-N-methylcarbamate” is a chemical compound with the molecular formula C9H18F2N2O2 . It is a powder at room temperature .

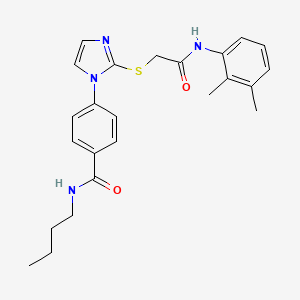

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a carbamate group (N-CO-O) and a tert-butyl group attached to the nitrogen atom . The compound also contains a difluoroethyl group and a methylamino group .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 224.25 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Aplicaciones Científicas De Investigación

Precursor in Foldamer Study

The compound has been identified as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization, highlighting its potential in the development of novel biomimetic structures (Abbas et al., 2009).

Intermediate in Synthesis of Biologically Active Compounds

Research has demonstrated the compound's significance as an intermediate in the synthesis of biologically active molecules, such as omisertinib (AZD9291), showcasing its utility in the pharmaceutical industry (Zhao et al., 2017).

Chemoselective Transformation

The compound has been involved in studies focused on the chemoselective transformation of amino protecting groups, offering insights into the versatility of tert-butyldimethylsilyl carbamates in chemical synthesis (Sakaitani & Ohfune, 1990).

Asymmetric Synthesis of Amines

It also plays a role in the asymmetric synthesis of amines, serving as an intermediate for the preparation of N-tert-butanesulfinyl imines, which are crucial for generating a wide range of enantioenriched amines (Ellman et al., 2002).

NMR Tagging in High-Molecular-Weight Systems

Additionally, research on derivatives of tert-butyl compounds, like O-tert-butyltyrosine, has revealed their application as NMR tags for studying high-molecular-weight systems and measuring ligand binding affinities, demonstrating the compound's utility in structural biology and biochemistry (Chen et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[2-[2,2-difluoroethyl(methyl)amino]ethyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22F2N2O2/c1-11(2,3)17-10(16)15(5)7-6-14(4)8-9(12)13/h9H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPZYCTUVKWDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN(C)CC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2693611.png)

![3-chloro-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B2693617.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2693618.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2693620.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2693626.png)